![molecular formula C10H15NO3 B14230531 2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid CAS No. 716362-55-9](/img/structure/B14230531.png)
2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid is a chemical compound with a complex structure that includes a cyclopentene ring, a carboxylic acid group, and an isopropylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid typically involves the reaction of cyclopentene with isopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the carbamoyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene-1-carboxylic acid: Lacks the isopropylcarbamoyl group, making it less complex.
Isopropylcarbamoylcyclopentane: Similar structure but lacks the double bond in the cyclopentene ring.
Uniqueness
2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both the isopropylcarbamoyl group and the cyclopentene ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
716362-55-9 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-(propan-2-ylcarbamoyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c1-6(2)11-9(12)7-4-3-5-8(7)10(13)14/h6H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
LZSZOXFSURMQJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=C(CCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
![2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14230458.png)
![[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B14230464.png)
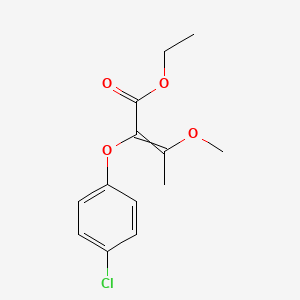
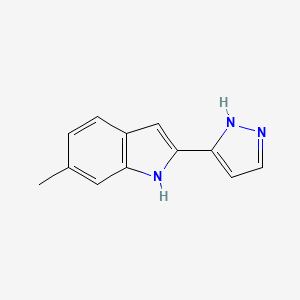
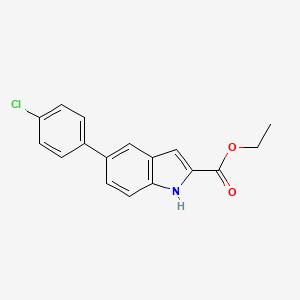
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
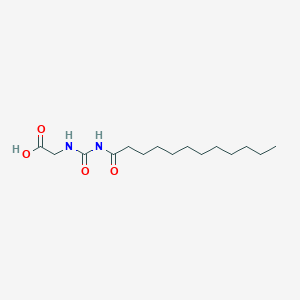
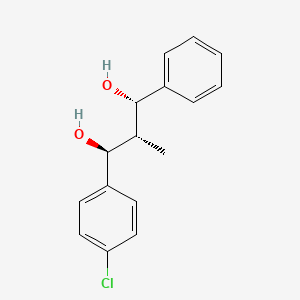

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)

![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
